molecular formula C14H12BrClO3S B7440430 (2-Chlorophenyl) 5-bromo-2,4-dimethylbenzenesulfonate

(2-Chlorophenyl) 5-bromo-2,4-dimethylbenzenesulfonate

Cat. No. B7440430
M. Wt: 375.7 g/mol
InChI Key: APHOXFPYBSBXOP-UHFFFAOYSA-N
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Description

(2-Chlorophenyl) 5-bromo-2,4-dimethylbenzenesulfonate is a chemical compound that has been used in scientific research for various purposes. This compound is a member of the sulfonate ester chemical family, which has been widely studied due to its diverse applications in organic chemistry.

Mechanism of Action

The exact mechanism of action of (2-Chlorophenyl) 5-bromo-2,4-dimethylbenzenesulfonate is not fully understood. However, it is believed to function as a Lewis acid, which can facilitate various chemical reactions.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of (2-Chlorophenyl) 5-bromo-2,4-dimethylbenzenesulfonate. However, it has been shown to be relatively non-toxic and has been used in various cell-based assays.

Advantages and Limitations for Lab Experiments

The advantages of using (2-Chlorophenyl) 5-bromo-2,4-dimethylbenzenesulfonate in lab experiments include its unique chemical properties, which make it useful in various organic reactions. However, its limitations include the limited information available regarding its biochemical and physiological effects.

Future Directions

There are several future directions for the use of (2-Chlorophenyl) 5-bromo-2,4-dimethylbenzenesulfonate in scientific research. These include its potential use in the development of new chemical compounds and its use as a catalyst in various organic reactions. Additionally, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.

Synthesis Methods

The synthesis of (2-Chlorophenyl) 5-bromo-2,4-dimethylbenzenesulfonate involves the reaction between 2-chlorophenol and 5-bromo-2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform.

Scientific Research Applications

(2-Chlorophenyl) 5-bromo-2,4-dimethylbenzenesulfonate has been used in various scientific research applications due to its unique chemical properties. It has been used as a reagent in the synthesis of other chemical compounds and as a catalyst in various organic reactions.

properties

IUPAC Name

(2-chlorophenyl) 5-bromo-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO3S/c1-9-7-10(2)14(8-11(9)15)20(17,18)19-13-6-4-3-5-12(13)16/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHOXFPYBSBXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=C2Cl)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate

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